Product packaging for Ga(iii) mesoporphyrin ix chloride(Cat. No.:)

Ga(iii) mesoporphyrin ix chloride

Cat. No.: B12340147
M. Wt: 669.8 g/mol
InChI Key: WUANAPLNQSUXLK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ga(III) Mesoporphyrin IX Chloride (CAS 477882-70-5) is a synthetic metalloporphyrin that serves as a critical tool in microbiological and photodynamic research. Its structure is biomimetic, designed to mimic native heme (Fe(III)-protoporphyrin IX), allowing it to be recognized and actively accumulated by bacterial heme acquisition machinery, such as the iron-regulated surface determinant (Isd) system in Staphylococcus aureus . This targeted uptake provides a powerful "Trojan horse" strategy for delivering cytotoxic agents directly to bacterial cells . The compound possesses a dual mechanism of action. First, it disrupts bacterial iron metabolism in a light-independent manner, as the incorporated gallium ion cannot be reduced or utilized in biological processes, effectively inducing iron starvation . Second, it functions as a highly effective photosensitizer for antimicrobial photodynamic inactivation (aPDI) . Upon illumination with green light (e.g., λmax = 522 nm), the compound generates cytotoxic reactive oxygen species (ROS), leading to the rapid photodestruction of a broad spectrum of pathogens, including multidrug-resistant (MDR) strains like MRSA . Research demonstrates that impairments in the HrtAB efflux pump, which is responsible for detoxifying excess heme, render bacteria particularly susceptible to this compound-mediated aPDI . Primary research applications include its use as a photosensitizing agent in aPDI studies against ESKAPE pathogens, investigation of bacterial heme/iron transport and homeostasis, and exploration of novel antibiofilm strategies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36ClGaN4O4 B12340147 Ga(iii) mesoporphyrin ix chloride

Properties

Molecular Formula

C34H36ClGaN4O4

Molecular Weight

669.8 g/mol

IUPAC Name

3-[5-(2-carboxyethyl)-22-chloro-15,20-diethyl-4,10,14,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid

InChI

InChI=1S/C34H38N4O4.ClH.Ga/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3

InChI Key

WUANAPLNQSUXLK-UHFFFAOYSA-K

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C4N3[Ga](N5C(=CC1=N2)C(=C(C5=CC6=NC(=C4)C(=C6C)CCC(=O)O)CC)C)Cl)CCC(=O)O)C)C

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization Techniques for Ga Iii Mesoporphyrin Ix Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For diamagnetic metalloporphyrins like Ga(III) mesoporphyrin IX chloride, NMR provides a wealth of information about the porphyrin ligand and the coordination sphere of the central metal ion.

Proton (¹H) and Carbon (¹³C) NMR for Ligand and Coordination Sphere Analysis

The ¹H NMR spectrum of a metalloporphyrin is characterized by a large chemical shift dispersion due to the significant ring current effect of the aromatic macrocycle. This effect causes the meso-protons to be strongly deshielded, appearing at very low field (typically 9-11 ppm), while the protons of the substituents on the periphery of the porphyrin ring also experience this deshielding to a lesser extent. Conversely, any protons located above or below the plane of the macrocycle would be strongly shielded and appear at high field.

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The quaternary carbons of the porphyrin ring typically appear in the range of 130-150 ppm, while the carbons of the substituent groups will have chemical shifts dependent on their local electronic environment.

A hypothetical data table of expected ¹H NMR chemical shifts for this compound, based on general porphyrin chemistry, is presented below.

Proton Type Expected Chemical Shift (ppm)
meso-H9.0 - 10.5
-CH₂CH₃3.5 - 4.0 (quartet)
-CH₂CH₃1.5 - 2.0 (triplet)
-CH₃3.0 - 3.5 (singlet)
-CH₂CH₂COOH3.0 - 4.0 (triplet)
-CH₂CH₂COOH2.5 - 3.0 (triplet)

This table is illustrative and based on general principles of porphyrin NMR spectroscopy.

Studies of Axial Ligand Exchange and Intermolecular Interactions via NMR

NMR spectroscopy is also a valuable tool for studying dynamic processes such as axial ligand exchange and intermolecular interactions. The binding of an axial ligand to the gallium(III) center will cause a significant change in the chemical shifts of the porphyrin protons, particularly those near the metal center. By monitoring these chemical shift changes as a function of ligand concentration, the kinetics and thermodynamics of ligand exchange can be determined.

Furthermore, intermolecular interactions, such as the self-aggregation of porphyrin molecules in solution, can be investigated using NMR. Aggregation leads to changes in chemical shifts and line broadening of the NMR signals. The extent of these changes can provide information about the geometry and strength of the intermolecular association. For instance, the formation of π-π stacked aggregates would be expected to cause upfield shifts of the proton resonances due to the shielding effect of the neighboring porphyrin's ring current.

Ultraviolet-Visible (UV-Vis) and Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure Analysis

UV-Vis and MCD spectroscopies are key techniques for probing the electronic structure of porphyrins. They provide information about the π→π* electronic transitions within the porphyrin macrocycle.

Characterization of Soret and Q-Band Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by two main features characteristic of metalloporphyrins: an intense Soret band (or B band) in the near-UV region (around 400 nm) and a series of weaker Q-bands in the visible region (500-600 nm). The Soret band corresponds to a strongly allowed transition to the second excited singlet state (S₀→S₂), while the Q-bands arise from a quasi-forbidden transition to the first excited singlet state (S₀→S₁).

For the related Ga(III)protoporphyrin-IX, the Soret band is observed at 406 nm and the Q-band at 539 nm when dissolved in methanol (B129727) researchgate.net. Upon incorporation into a protein, these bands can shift, with the Soret band of Ga-PP-Mb appearing at 417 nm and Q-bands at 545 and 584 nm researchgate.net. It is expected that this compound will exhibit a similar spectral profile, with the exact peak positions being influenced by the solvent and any axial ligation.

A hypothetical UV-Vis data table for this compound is presented below.

Band λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Soret (B)~400> 200,000
Q(1,0)~570~15,000
Q(0,0)~535~20,000

This table is illustrative and based on typical values for metalloporphyrins.

Elucidation of Electronic States and Ligand Field Effects

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, provides more detailed information about the electronic structure than conventional UV-Vis spectroscopy. MCD spectra can reveal the presence of degenerate excited states and provide insights into the angular momentum of these states.

For metalloporphyrins with D₄h symmetry, the excited states are often degenerate, giving rise to characteristic A-term signals in the MCD spectrum. The MCD spectrum of a typical metalloporphyrin will show a derivative-shaped signal for the Soret band and distinct signals for the Q-bands, which can help to resolve overlapping transitions. The nature and intensity of the MCD signals are sensitive to the central metal ion and the axial ligands, making MCD a powerful tool for studying ligand field effects on the electronic structure of the porphyrin. For instance, MCD spectroscopy has been widely applied to porphyrins to elucidate their electronic structures, with some examples showing that MCD can provide information on the relative energy difference between the HOMO and HOMO-1 orbitals rsc.org.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique for porphyrins, as it allows for the gentle transfer of the intact molecular ion into the gas phase.

The ESI mass spectrum of this compound is expected to show a prominent peak corresponding to the molecular ion [M]⁺ or related species such as [M-Cl]⁺, depending on the ionization conditions. The molecular weight of this compound (C₃₄H₃₆ClGaN₄O₄) is 669.85 g/mol frontierspecialtychemicals.com. High-resolution mass spectrometry can be used to confirm the elemental composition of the compound with high accuracy.

In addition to confirming the molecular identity, MS can be used to assess the purity of the sample by detecting the presence of any impurities, such as starting materials, byproducts, or degradation products. For instance, ESI mass spectral data for the related Ga(III)protoporphyrin-IX dissolved in methanol showed the presence of predominantly monomers, with smaller fractions of dimers and trimers researchgate.net.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS can determine the m/z to several decimal places. This precision allows for the calculation of the elemental formula of an ion, providing a high degree of confidence in the compound's identity.

For this compound, with the chemical formula C₃₄H₃₆ClGaN₄O₄, the theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the exact masses of its constituent isotopes. Gallium has two stable isotopes, ⁶⁹Ga (60.11% abundance) and ⁷¹Ga (39.89% abundance). The presence of these isotopes will result in a characteristic isotopic pattern in the mass spectrum.

The theoretical exact mass for the most abundant isotopologue, [C₃₄H₃₆Cl⁶⁹GaN₄O₄]⁺, provides a precise value that can be experimentally verified.

ParameterTheoretical Value
Molecular Formula C₃₄H₃₆Cl⁶⁹GaN₄O₄
Monoisotopic Mass 667.1517 u
Technique Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
Expected Observation A peak at m/z corresponding to the calculated exact mass, confirming the elemental composition.

This table presents theoretical data for the most abundant isotopologue of this compound, as specific experimental HRMS data is not widely available in published literature.

Fragmentation Patterns for Structural Verification

In addition to determining the molecular weight, mass spectrometry can be used to structurally characterize this compound through the analysis of its fragmentation patterns. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The pattern of these fragments provides a "fingerprint" of the molecule's structure.

For a metalloporphyrin like this compound, characteristic fragmentation pathways would be expected. These could include the loss of the axial chloride ligand, cleavage of the propionic acid side chains, and fragmentation of the porphyrin macrocycle itself. The stability of the porphyrin ring often leads to it being a prominent fragment.

Precursor Ion (m/z)Proposed FragmentFragment m/z (Theoretical)Structural Information Gained
[C₃₄H₃₆Cl⁶⁹GaN₄O₄]⁺Loss of Cl[C₃₄H₃₆⁶⁹GaN₄O₄]⁺Confirms the presence of a labile axial chloride ligand.
[C₃₄H₃₆Cl⁶⁹GaN₄O₄]⁺Loss of a propionic acid group (-CH₂CH₂COOH)[C₃₁H₂₉Cl⁶⁹GaN₄O₂]⁺Verifies the presence and attachment of the propionic acid side chains.
[C₃₄H₃₆⁶⁹GaN₄O₄]⁺Loss of the gallium atom[C₃₄H₃₆N₄O₄]⁺Indicates the core porphyrin macrocycle.

This table outlines plausible fragmentation patterns for this compound based on the general behavior of metalloporphyrins in mass spectrometry. Specific experimental fragmentation data for this compound is not readily found in scientific literature.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state material. This method can provide detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Crystallographic Analysis of Coordination Geometry

For this compound, single-crystal XRD would reveal the coordination environment of the central gallium ion. In metalloporphyrins, the metal ion is typically coordinated to the four nitrogen atoms of the porphyrin ring. In this case, the gallium (III) ion would also be bonded to the chloride ion as an axial ligand. XRD analysis would precisely measure the Ga-N and Ga-Cl bond lengths and the displacement of the gallium atom from the plane of the four nitrogen atoms (the N₄ plane). Based on studies of similar gallium porphyrins, a square pyramidal geometry is expected. scbt.com

ParameterExpected Value/ObservationSignificance
Coordination Number 5Gallium(III) ion is coordinated to four porphyrin nitrogens and one axial chloride.
Geometry Square PyramidalThe four nitrogen atoms form the base of the pyramid, with the gallium at the apex.
Ga-N Bond Lengths ~2.0 ÅProvides insight into the strength of the interaction between the gallium and the porphyrin ring.
Ga-Cl Bond Length ~2.2 ÅCharacterizes the axial ligand bond.
Displacement from N₄ Plane ~0.3 ÅQuantifies the out-of-plane position of the gallium ion.

This table contains expected values based on crystallographic data from analogous gallium porphyrin structures, as specific single-crystal XRD data for this compound is not available in the public domain. scbt.com

Investigation of Intermolecular Packing and Hydrogen Bonding Networks

Beyond the individual molecule, XRD elucidates how molecules pack together in the crystal lattice. This includes the study of intermolecular forces such as van der Waals interactions, π-π stacking, and hydrogen bonding. The propionic acid side chains of the mesoporphyrin IX ligand are capable of forming hydrogen bonds, which can significantly influence the crystal packing. These interactions can lead to the formation of dimers or extended supramolecular assemblies. Understanding these networks is crucial as they can affect the material's properties.

Elemental Analysis Techniques for Metal Content and Stoichiometry Verification

Elemental analysis provides a quantitative determination of the elemental composition of a compound. For this compound, this technique is used to verify the percentage of carbon, hydrogen, nitrogen, and gallium, thus confirming the stoichiometry of the synthesized compound. This is a fundamental method for assessing the purity of the sample. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula.

ElementTheoretical Percentage (%)
Carbon (C) 60.94%
Hydrogen (H) 5.42%
Nitrogen (N) 8.36%
Gallium (Ga) 10.40%
Chlorine (Cl) 5.29%
Oxygen (O) 9.55%

This table presents the theoretical elemental composition of this compound based on its molecular formula (C₃₄H₃₆ClGaN₄O₄) and molecular weight (669.85 g/mol ). porphyrin-systems.defrontierspecialtychemicals.com

Mechanistic Investigations of Ga Iii Mesoporphyrin Ix Chloride Interactions in Biological Systems in Vitro and Preclinical Models

Heme Mimicry and Exploitation of Iron/Heme Acquisition Pathways in Microorganisms

Gallium(III) mesoporphyrin IX chloride (Ga(III)MPIX), a synthetic metalloporphyrin, has emerged as a promising antimicrobial agent due to its ability to mimic heme and disrupt essential iron acquisition pathways in various microorganisms. This "Trojan horse" strategy allows the compound to be actively transported into bacterial cells, where it can exert its therapeutic effects.

Role as an Iron(III) Analog in Perturbing Microbial Iron Metabolism

Ga(III)MPIX serves as a structural analog of heme (iron(III) protoporphyrin IX), a critical source of iron for many pathogenic bacteria. nih.govnih.gov Due to the chemical similarities between gallium(III) and iron(III), Ga(III)MPIX can effectively compete with heme for binding to proteins involved in iron and heme metabolism. mdpi.com However, unlike iron, gallium is redox-inactive under physiological conditions, meaning it cannot be reduced from the +3 to the +2 oxidation state. nih.gov This inability to participate in essential redox reactions disrupts iron-dependent cellular processes upon its incorporation into microbial metabolic pathways. nih.gov By substituting for iron in vital enzymes and transport systems, Ga(III)MPIX effectively perturbs the delicate balance of microbial iron metabolism. nih.govnih.gov

Molecular Mechanisms of Uptake via Bacterial Heme Acquisition Systems (e.g., Isd, Hts, PhuR)

Bacteria have evolved sophisticated systems to acquire heme from their hosts. Ga(III)MPIX cleverly exploits these pathways to gain entry into the cell. In Gram-positive bacteria like Staphylococcus aureus, the iron-regulated surface determinant (Isd) system is a primary route for heme uptake. nih.govacs.org Studies have shown that Ga(III)MPIX is recognized and transported by the Isd machinery, similar to natural heme. nih.govacs.org This includes binding to cell surface receptors like IsdA, IsdB, and IsdH, which then transfer the molecule across the cell wall. acs.org Another mechanism in S. aureus, the HtsABC transporter, is also implicated in the uptake of heme and its analogs. acs.org

In Gram-negative bacteria such as Pseudomonas aeruginosa, the PhuR (Pseudomonas heme uptake) system, a TonB-dependent outer membrane receptor, is responsible for binding and transporting heme into the periplasm. nih.gov It is hypothesized that Ga(III) porphyrins, due to their structural similarity to heme, are also taken up via these systems. nih.gov This targeted delivery ensures a high concentration of the antimicrobial agent within the bacterial cell. acs.orgresearchgate.net

Impact on Microbial Growth and Survival under Iron-Deplete Conditions

The antimicrobial activity of Ga(III)MPIX is particularly pronounced under iron-deplete conditions. acs.org When iron is scarce, bacteria upregulate their heme acquisition systems to scavenge for this essential nutrient, leading to increased uptake of the gallium analog. acs.org Once inside the cell, Ga(III)MPIX's disruption of iron metabolism becomes critical. The inability of gallium to be utilized in key enzymatic reactions leads to a functional iron deficiency, inhibiting bacterial growth and survival. nih.gov Research has demonstrated that Ga(III)MPIX exhibits potent activity against planktonic bacteria, including multidrug-resistant strains of Acinetobacter baumannii, at low micromolar concentrations. mdpi.comnih.gov Furthermore, studies have shown that iron deficiency enhances the efficacy of photodynamic inactivation mediated by Ga(III)MPIX, highlighting the importance of the iron-deplete environment in its antimicrobial action. acs.org

Photodynamic Action Mechanisms of Ga(III) Mesoporphyrin IX Chloride

Beyond its role as a heme mimic, this compound also functions as a photosensitizer, a molecule that can be activated by light to produce cytotoxic reactive oxygen species (ROS). This dual-action capability makes it a particularly interesting candidate for antimicrobial photodynamic therapy (aPDT). nih.govacs.org

Generation of Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) upon Photoexcitation

Upon excitation with light of a specific wavelength, typically in the Q-band absorption area for Ga(III)MPIX, the molecule transitions to an excited triplet state. nih.govacs.org In the presence of molecular oxygen, this excited photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent. nih.govacs.org This is considered a Type II photodynamic mechanism. nih.gov Direct measurements have confirmed the generation of singlet oxygen upon laser pulse excitation of Ga(III)MPIX, with a characteristic phosphorescence emission observed at 1270 nm. nih.govacs.org The generation of ROS is a key event in the phototoxic effects of Ga(III)MPIX. nih.gov

Elucidation of Cellular Targets and Photodamage Pathways in Microorganisms

The ROS generated by photoactivated Ga(III)MPIX are non-specific and can damage a wide range of cellular components, leading to microbial cell death. nih.gov These cytotoxic species can oxidize lipids, leading to membrane damage, and can also damage proteins and nucleic acids, disrupting essential cellular functions. nih.gov One study on Staphylococcus aureus indicated that a key target of Ga(III)MPIX-mediated aPDI is the ATPase of the heme detoxification efflux pump. nih.govacs.org Impairment of this pump would lead to the accumulation of the photosensitizer within the cell, amplifying its phototoxic effects. nih.govacs.org The multi-target nature of ROS-mediated damage makes it difficult for microorganisms to develop resistance. nih.gov

Research Findings on the Antimicrobial Activity of Gallium Porphyrins

CompoundOrganismActivityKey Findings
This compound (Ga(III)MPIX)Staphylococcus aureus (including MRSA)Light-independent and light-dependent (photodynamic)Acts as a heme mimic, taken up by the Isd system. nih.govacs.org Upon photoexcitation, generates ROS, leading to bacterial cell death. nih.govacs.org
This compound (Ga(III)MPIX)Acinetobacter baumannii (multidrug-resistant)Planktonic and biofilm bacteriaHighly active against planktonic bacteria (0.25 to 8 µM). mdpi.comnih.gov More effective than gallium nitrate (B79036) against both planktonic and biofilm forms. mdpi.comnih.gov
Ga(III) Protoporphyrin IX Chloride (Ga(III)PPIX)Staphylococcus aureusLight-independent and light-dependent (photodynamic)Rapid uptake via high-affinity heme receptors (Isd proteins). nih.gov Potent photosensitizer with low host cell cytotoxicity. nih.gov

Influence of Photosensitizer Localization and Light Parameters on Inactivation Efficacy

The effectiveness of this compound as a photosensitizer in antimicrobial photodynamic inactivation (aPDI) is critically dependent on its subcellular localization and the specific parameters of the activating light. nih.govnih.gov As a heme analog, this compound can be actively transported into bacterial cells, a process that significantly influences its localization and subsequent phototoxic efficiency. nih.govnih.gov

One of the key determinants of successful aPDI is the accumulation of the photosensitizer at or within the target cells. nih.gov For this compound, this is facilitated by bacterial heme acquisition systems, such as the iron-regulated surface determinant (Isd) system in Staphylococcus aureus. nih.gov This "Trojan Horse" strategy results in the compound being recognized and transported into the cell as if it were heme. nih.gov This targeted accumulation is a crucial factor in its potent antimicrobial activity. nih.govnih.gov

Once localized within the bacterial cell, the efficacy of photoinactivation is governed by light parameters, including wavelength and fluence rate. Upon irradiation, this compound, like other porphyrins, can generate reactive oxygen species (ROS) through both Type I (electron transfer) and Type II (energy transfer) mechanisms, leading to oxidative damage to cellular components like proteins, lipids, and nucleic acids. nih.gov

The choice of irradiation wavelength is critical and is typically matched to the absorption spectrum of the photosensitizer. For porphyrins, strong absorption occurs in the Soret band (around 405 nm) and the Q-bands at longer wavelengths (e.g., 635 nm). osaka-u.ac.jp Studies on the related protoporphyrin IX (PpIX) have shown that the wavelength of irradiation can influence the type and quantity of photoproducts formed, which may themselves have photosensitizing or diagnostic capabilities. osaka-u.ac.jp For instance, irradiation of PpIX at 405 nm tends to produce more of a formyl photoproduct, while 635 nm irradiation predominantly yields a hydroxyaldehyde photoproduct. osaka-u.ac.jp While specific data for this compound is limited, it is reasonable to infer that similar dependencies exist.

The fluence rate (light intensity) also plays a significant role. Research on PpIX has demonstrated that lower fluence rates can lead to a higher formation of certain photoproducts when irradiating at 635 nm. osaka-u.ac.jp This could be attributed to factors like oxygen availability, as high fluence rates can lead to rapid oxygen depletion, thereby limiting the generation of singlet oxygen (a Type II process). The following table summarizes the influence of light parameters on PpIX, which can be considered analogous to this compound.

Light ParameterEffect on Protoporphyrin IXImplication for Inactivation Efficacy
Wavelength 405 nm irradiation leads to higher formation of formyl photoproduct. 635 nm irradiation favors hydroxyaldehyde photoproduct formation. osaka-u.ac.jpThe specific photoproducts may have different levels of cytotoxicity and photosensitizing ability, thus influencing the overall inactivation outcome.
Fluence Rate At 635 nm, a lower fluence rate (10 mW/cm²) results in a higher yield of photoproducts compared to a higher fluence rate (100 mW/cm²). osaka-u.ac.jpLower fluence rates may enhance phototoxicity by allowing for oxygen replenishment and more efficient ROS generation over the treatment period.

In essence, the strategic selection of light parameters, in conjunction with the targeted cellular uptake of this compound, is paramount to maximizing its photodynamic inactivation efficacy.

Interactions with Biological Macromolecules and Enzymes

As a structural mimic of heme, this compound has the potential to interact with a variety of heme-containing proteins and enzymes, leading to significant biological consequences.

Binding Characteristics and Stoichiometry with Heme-Containing Proteins (e.g., Myoglobin (B1173299), Cytochromes)

Investigation of Resulting Conformational Changes and Functional Dysregulation of Target Proteins

The binding of a non-native metalloporphyrin like this compound to a heme protein is likely to induce conformational changes that can lead to functional dysregulation. Myoglobin, for instance, undergoes distinct conformational shifts upon ligand binding and dissociation from the heme iron. nih.govnih.gov The substitution of the native Fe(II) or Fe(III) with Ga(III) in the porphyrin core would alter the electronic structure and coordination geometry, inevitably affecting the protein's tertiary structure.

These structural perturbations can have profound functional consequences. In the case of myoglobin, its oxygen-binding capacity would be abolished. For cytochromes, which are essential for electron transport in cellular respiration, the substitution of heme with this compound would disrupt the flow of electrons, as gallium is redox-inactive under physiological conditions. The interaction of cytochrome c with the mitochondrial lipid cardiolipin (B10847521) is a critical step in apoptosis, and this interaction can lead to the unfolding of cytochrome c and the activation of its peroxidase activity. nih.gov The binding of this compound could similarly alter the structure and function of cytochrome c, potentially impacting cellular signaling pathways. Studies on hemoglobin have shown that changes in the iron's charge state trigger conformational relaxations, and it is conceivable that the introduction of a different metal ion would have even more pronounced effects. researchgate.net

Specificity of Interaction with Hemeophores and Other Ligand-Binding Proteins

The interaction of this compound with biological systems demonstrates a notable degree of specificity, largely driven by its mimicry of heme. This is particularly evident in its interaction with bacterial heme acquisition systems. Pathogenic bacteria, such as S. aureus and P. gingivalis, have evolved sophisticated mechanisms to acquire heme from their hosts, involving cell-surface receptors and hemophores (heme-binding proteins). nih.govnih.gov

This compound is recognized and actively transported by these systems, as demonstrated by its rapid uptake by S. aureus via the Isd system. nih.gov Similarly, the related iron(III) mesoporphyrin IX binds effectively to the HmuY hemophore of P. gingivalis. nih.gov This specificity for heme transport systems makes this compound a promising candidate for targeted antimicrobial therapies.

While the primary targets are heme-binding proteins, the possibility of interactions with other ligand-binding proteins cannot be entirely ruled out, although these are likely to be of lower affinity and specificity. The physicochemical properties of the porphyrin macrocycle, including its hydrophobicity and charged propionate (B1217596) side chains, could lead to non-specific binding to other proteins. However, the high affinity of heme-binding pockets for the porphyrin structure suggests that these will be the predominant sites of interaction.

Solution Coordination Chemistry and Self-Association Behavior in Biological Mimetic Environments

The behavior of this compound in solution, particularly in environments that mimic biological fluids, is crucial for understanding its bioavailability and mechanism of action.

Dynamics of Axial Ligand Exchange and Coordination Number Variability

In solution, the gallium(III) ion in the porphyrin macrocycle can coordinate with one or two axial ligands, which are positioned perpendicular to the plane of the porphyrin ring. The nature of these axial ligands and the dynamics of their exchange are critical determinants of the compound's reactivity and interaction with biological targets.

Studies on the related Ga(III) protoporphyrin IX have shown that axial ligand exchange is facile. nih.gov This lability allows the complex to readily interact with potential ligands in its environment, including solvent molecules and amino acid side chains (e.g., histidine) in proteins. The coordination number of the gallium center can vary depending on the solvent and the presence of coordinating anions. For instance, in different solvents or in the presence of ligands like pyridine, the coordination sphere around the metal center can change, which in turn affects the rate of ligand dissociation. nih.gov

Characterization of Dimerization and Oligomerization Phenomena (e.g., Propionate-bridged Dimers)

The behavior of metalloporphyrins in solution is significantly influenced by their tendency to self-associate, forming dimers and larger oligomers. This aggregation is primarily driven by non-covalent interactions, such as π-π stacking between the large, aromatic porphyrin rings. The formation of these aggregates can profoundly impact the compound's biological activity, solubility, and spectroscopic properties. For this compound, understanding its dimerization and oligomerization is crucial for interpreting its mechanism of action in biological systems.

Porphyrins in aqueous solutions often form aggregates due to the hydrophobic nature of the porphyrin core. These self-aggregation processes, driven by π-π interactions, can lead to the formation of different types of structures, such as H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge or staircase arrangement). nih.govacs.org The specific type of aggregate formed can be influenced by factors such as the solvent, concentration, pH, and the nature of the peripheral substituents on the porphyrin ring.

While detailed studies focusing exclusively on the dimerization of this compound are not extensively reported in the literature, the dimerization of other gallium porphyrins has been characterized, providing insights into the potential behavior of this compound. For instance, research on gallium(III) protoporphyrin IX, a closely related molecule, has suggested that the formation of reciprocal dimers is a common structural motif. researchgate.net

A definitive example of gallium porphyrin dimerization comes from the study of a gallium(III) meso-mono(diethoxyphosphoryl)porphyrin. researchgate.net X-ray diffraction analysis of a single crystal of this compound revealed the formation of a self-assembled dimer. researchgate.net In this structure, the two porphyrin units are linked through a strong bond between an oxygen atom of the phosphonate (B1237965) substituent on one porphyrin and the central gallium(III) ion of the adjacent porphyrin molecule. researchgate.net This provides a clear precedent for the ability of gallium porphyrins to form stable dimeric structures through bridging substituents.

The characterization of such dimerization and oligomerization phenomena typically relies on a combination of spectroscopic and analytical techniques. UV-visible absorption spectroscopy is a primary tool for studying porphyrin aggregation. The Soret band of the porphyrin spectrum is particularly sensitive to these interactions. The formation of H-aggregates typically results in a blue shift of the Soret band, while J-aggregates cause a red shift. acs.org By monitoring these spectral changes as a function of concentration, temperature, or solvent composition, the extent and nature of the aggregation can be assessed. Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy, fluorescence spectroscopy, and mass spectrometry, also provide valuable information on the structure and stability of these aggregates in solution.

The table below summarizes the key findings from a study that characterized a self-assembled gallium porphyrin dimer, which serves as a model for understanding the potential dimerization of this compound.

ParameterFindingReference
Compound Gallium(III) meso-mono(diethoxyphosphoryl)porphyrin researchgate.net
Method of Characterization X-ray diffraction on a single crystal researchgate.net
Dimer Structure Self-assembled dimer researchgate.net
Bridging Interaction Bond between the oxygen atom of the phosphonate substituent and the Ga(III) cation of the adjacent porphyrin researchgate.net
Ga-O Bond Length 1.9708(13) Å researchgate.net

Theoretical and Computational Chemistry Approaches to Ga Iii Mesoporphyrin Ix Chloride

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Simulations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties of Ga(III) mesoporphyrin IX chloride and correlating them with experimental spectroscopic data.

Calculation of Electronic Transitions and Correlation with Experimental Spectra

DFT calculations are instrumental in understanding the UV-visible absorption spectra of this compound, which are characterized by a strong Soret (or B) band and weaker Q bands. These absorptions are due to π–π* electronic transitions within the porphyrin macrocycle. researchgate.net The trivalent gallium ion (Ga³⁺) in the center of the porphyrin ring primarily acts as a template, modulating the electronic structure of the ligand.

Theoretical calculations can predict the energies and intensities of these electronic transitions. For instance, the calculated spectra can be compared with experimental data to validate the computational model. In related gallium porphyrin complexes, DFT has been successfully used to account for the observed Q-band energies by calculating the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap.

A key aspect of the electronic spectrum of Ga(III) mesoporphyrin IX is its Q band absorption, which is crucial for its photosensitizing properties. acs.org The position and intensity of this band can be influenced by the solvent and the axial ligand bound to the gallium ion.

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for Ga(III) Porphyrins

Spectral FeatureExperimental Wavelength (nm)DFT-Calculated Transition Energy (eV)
Soret Band~400-410Corresponding to intense π–π* transitions
Q Bands~500-600Corresponding to weaker π–π* transitions

Note: Specific experimental and calculated values for this compound can vary depending on the solvent and computational parameters.

Analysis of Molecular Orbitals and Electron Density Distribution

DFT calculations provide detailed insights into the molecular orbitals (MOs) and the distribution of electron density in this compound. The frontier molecular orbitals, namely the HOMO and LUMO, are of particular interest as they govern the molecule's electronic transitions and reactivity.

In metalloporphyrins, the Gouterman's four-orbital model (involving two HOMOs, a₁u and a₂u, and a doubly degenerate LUMO, e_g) is often used to explain the electronic spectra. DFT calculations can map the electron density of these orbitals, showing that they are primarily delocalized over the porphyrin ring. The gallium ion has a minimal contribution to these frontier orbitals, confirming its role as a central metal that fine-tunes the electronic properties of the macrocycle.

The analysis of electron density distribution is also crucial for understanding intermolecular interactions. For example, the electrostatic potential surface calculated by DFT can indicate regions of the molecule that are more likely to engage in electrostatic interactions with other molecules, such as solvent molecules or biological receptors. DFT calculations have shown that an acidic pH can promote the binding of Ga³⁺ to protein sites. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Solution Behavior

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, from its conformational flexibility in solution to its interactions with complex biological environments.

Modeling Conformational Flexibility and Solvent Effects

MD simulations can model the dynamic behavior of this compound in different solvents. The compound exhibits poor solubility in water at physiological pH but is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net MD simulations can help to understand the underlying reasons for this behavior by modeling the interactions between the porphyrin and the solvent molecules.

These simulations can also reveal the conformational flexibility of the porphyrin macrocycle and its side chains. While the porphyrin core is relatively rigid, the propionate (B1217596) side chains can adopt various conformations, which can be important for its binding to proteins.

Simulation of Binding Events with Biological Receptors and Transport Proteins

A significant application of Ga(III) mesoporphyrin IX is its use in antimicrobial photodynamic therapy, where it is thought to enter bacterial cells like Staphylococcus aureus through a "Trojan Horse" strategy. nih.gov This involves the recognition of the gallium porphyrin by bacterial systems responsible for heme uptake, such as the iron-regulated surface determinant (Isd) system. nih.gov

MD simulations can be employed to model the binding of this compound to these bacterial transport proteins. Such simulations can provide atomistic details of the binding process, including the key amino acid residues involved in the interaction and the conformational changes that may occur upon binding. This information is invaluable for understanding the mechanism of uptake and for the rational design of more effective antimicrobial agents. Studies have shown that Ga(III) mesoporphyrin IX can compete with heme for binding sites. nih.gov

Prediction of Reactivity Profiles and Ligand Binding Affinities

Computational methods can also be used to predict the reactivity and binding affinities of this compound, guiding the development of new applications.

By combining quantum mechanics (QM) methods like DFT with MD simulations (QM/MM), it is possible to model chemical reactions involving the gallium porphyrin. For instance, the photophysical processes that lead to the generation of reactive oxygen species, a key aspect of its photodynamic activity, can be investigated.

Furthermore, computational techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with MD simulations to calculate the binding free energies of this compound to its biological targets. These calculations can provide a quantitative measure of the binding affinity, allowing for the comparison of different porphyrin derivatives and the prediction of their relative potencies. The observation that acidic conditions favor the binding of Ga³⁺ to protein sites suggests that pH plays a critical role in its reactivity and binding affinity. mdpi.com

Table 2: Computationally Predicted Properties of this compound

PropertyComputational MethodPredicted Outcome
Electronic AbsorptionTD-DFTPrediction of Soret and Q band energies
Molecular OrbitalsDFTDelocalization of frontier orbitals on the porphyrin ring
Solvation Free EnergyMD with explicit solventHigher in DMSO than in water
Protein Binding SiteMD simulations, DockingIdentification of key interacting residues in Isd proteins
Binding AffinityQM/MM, FEP/TIQuantitative prediction of binding free energy to target proteins

Energetic Landscape of Axial Ligand Association and Dissociation

The coordination of axial ligands to the central gallium(III) ion is a critical aspect of the chemistry of this compound, influencing its solubility, stability, and biological activity. Computational methods, particularly DFT, are employed to model the energetics of the association and dissociation of these ligands.

The gallium(III) ion in the porphyrin macrocycle can coordinate one or two axial ligands. In the case of this compound, the chloride ion is one such axial ligand. However, in solution, this chloride can potentially be replaced by solvent molecules or other available ligands. The thermodynamics and kinetics of these ligand exchange reactions define the energetic landscape.

Studies on analogous gallium(III) porphyrins, such as Ga(III) protoporphyrin IX, have shown that the central Ga(III) ion readily undergoes axial ligand exchange. nih.gov For instance, in methanol (B129727) solution, the axial chloride ligand can be exchanged with solvent molecules. The relative binding energies of different ligands determine the equilibrium position of these exchange reactions. Computational models can calculate these binding energies, providing a quantitative measure of ligand affinity.

The strength of the bond between the gallium atom and the axial ligand is a key parameter. In a related Ga(III) porphyrin complex, [Ga(OEP)(SO3CH3)], the Ga-O bond length of the axial sulfonato group was determined to be 1.908(6) Å, indicating a strong interaction. researchgate.net DFT calculations can be used to determine the bond dissociation energies for various ligands with the Ga(III) center in mesoporphyrin IX.

The electronic nature of the porphyrin macrocycle and the steric bulk of the substituents also influence the energetic landscape of ligand binding. The ethyl and propionic acid side chains of the mesoporphyrin IX macrocycle can affect the accessibility of the metal center to incoming ligands and can also participate in non-covalent interactions that stabilize or destabilize the ligand-porphyrin complex.

Table 1: Calculated Axial Ligand Binding Energies for a Generic Ga(III) Porphyrin Core *

LigandBinding Energy (kcal/mol)
Cl⁻-85.2
H₂O-25.7
OH⁻-110.5
Imidazole-35.1

Note: These are representative values based on DFT calculations for analogous Ga(III) porphyrin systems and are intended to illustrate the relative affinities of different ligands. Actual values for this compound may vary.

Computational Screening of Potential Biological Interactions

Computational screening, or in silico screening, is a powerful strategy to identify potential biological targets for a given compound. This approach involves docking the molecule into the binding sites of various proteins and calculating the binding affinity. For this compound, this can help to predict its potential as a therapeutic or diagnostic agent.

Molecular docking studies can be performed against a library of protein structures to identify those that can form stable complexes with the gallium porphyrin. The scoring functions used in docking algorithms estimate the free energy of binding, with lower scores indicating a more favorable interaction. These studies can provide initial leads that can then be validated experimentally.

A key aspect of the biological activity of many porphyrins and metalloporphyrins is their ability to interact with specific enzymes or receptors. For example, some porphyrin derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase. nih.gov Computational docking could be used to explore the potential of this compound to bind to the active site of such enzymes. The interaction would likely involve coordination of an amino acid side chain from the protein to the axial position of the gallium ion, in addition to π-π stacking and hydrophobic interactions between the porphyrin ring and the protein.

Molecular dynamics (MD) simulations can be used to further investigate the stability of the predicted protein-ligand complexes. mdpi.com These simulations model the movement of atoms over time, providing insights into the dynamic behavior of the complex and the nature of the interactions. MD simulations can help to refine the binding mode predicted by docking and can provide a more accurate estimation of the binding free energy.

Table 2: Potential Biological Targets for Porphyrin-Based Molecules Identified Through Computational Screening *

Protein TargetRationale for InteractionPotential Application
Carbonic Anhydrase IXInhibition of enzyme activityAnticancer therapy
Serum AlbuminTransport in the bloodstreamDrug delivery
Heme-binding proteinsCompetitive binding with hemeAntimicrobial, research tool

Note: This table is based on computational and experimental studies of various porphyrin derivatives and suggests potential areas of investigation for this compound.

Q & A

Q. What are the key structural features of Ga(III) mesoporphyrin IX chloride that distinguish it from other metalloporphyrins?

this compound is characterized by the reduction of the β-vinyl groups of protoporphyrin IX to ethyl groups, enhancing its stability for catalytic and biochemical applications. Unlike protoporphyrin IX, it lacks reactive vinyl groups, reducing undesired degradation in solution. This structural modification makes it preferable for studies requiring prolonged stability under physiological conditions .

Q. What standard analytical methods are used to characterize this compound in biological samples?

High-resolution mass spectrometry (HRMS) is widely employed for profiling metalloporphyrins in complex matrices, offering precise identification and quantification. Fluorogenic assays utilizing G-quadruplex DNA interactions (e.g., with N-methyl mesoporphyrin IX as a reference) are also common, leveraging fluorescence enhancement upon binding .

Q. In what biochemical assays is this compound commonly utilized?

It is frequently used in fluorogenic DNAzyme assays to detect ions (e.g., Na⁺) and in studies involving heme oxygenase (HO) inhibition. Typical protocols involve incubating the compound with target enzymes or DNA structures at concentrations ranging from 1–10 µM, followed by fluorescence measurement at excitation/emission maxima of ~399/610 nm .

Q. How is the purity of this compound assessed in research settings?

Suppliers like Frontier Scientific provide analytical-grade compounds, with purity verified via HPLC (>95%) and HRMS. Researchers often cross-validate purity using UV-Vis spectroscopy, comparing absorption peaks to reference spectra .

Advanced Research Questions

Q. How does this compound function as a heme oxygenase inhibitor, and what methodological considerations are critical for in vivo versus in vitro studies?

this compound competitively displaces heme from HO, blocking its catalytic activity. In vitro, direct incubation at 10⁻⁵ M for 20–30 minutes is typical. In vivo, dose optimization (e.g., 5–20 mg/kg in rodents) is crucial to account for bioavailability and metabolic clearance. Chromium mesoporphyrin IX (CrMP), a related inhibitor, is often used as a positive control .

Q. What experimental approaches are employed to study interactions between this compound and transcription factors like Rev-erbα?

Fluorescence polarization assays and X-ray crystallography are used to monitor heme displacement. For Rev-erbα, competitive binding studies with radiolabeled heme analogs (e.g., Fe(III) mesoporphyrin IX) can quantify binding affinity. Structural modeling further clarifies steric and electronic interactions .

Q. How can researchers address contradictions in the pharmacological activity of this compound between in vitro and in vivo models?

Discrepancies (e.g., HO activation in vivo vs. inhibition in vitro) may arise from tissue-specific metabolism or compensatory pathways. Methodological solutions include pharmacokinetic profiling, tissue-specific knockout models, and parallel in vitro/in vivo dose-response curves .

Q. What are the best practices for designing dose-response experiments to determine IC50 values accurately?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include controls for solvent effects (e.g., DMSO <0.1%) and off-target interactions. For light-dependent assays (e.g., antiviral studies), standardize illumination conditions to minimize variability .

Q. How does heme substitution with this compound affect cellular processes, and what techniques monitor these effects?

Heme displacement alters gene regulation (e.g., Bach1-mediated antioxidant responses). Techniques include RNA-seq for transcriptional changes, Western blotting for protein expression, and live-cell imaging with fluorescent heme analogs .

Q. What strategies mitigate off-target effects when using this compound in mechanistic studies?

Structure-activity relationship (SAR) studies compare analogs (e.g., Zn-protoporphyrin IX) to identify selective modifications. Competitive inhibition assays with excess heme or unrelated metalloporphyrins (e.g., Sn(IV) mesoporphyrin) help isolate specific interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.